molecular formula C5H9NO B13470697 1-Oxa-5-azaspiro[2.4]heptane

1-Oxa-5-azaspiro[2.4]heptane

Cat. No.: B13470697
M. Wt: 99.13 g/mol
InChI Key: QRHUJUWNZYPQLI-UHFFFAOYSA-N
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Description

1-Oxa-5-azaspiro[24]heptane is a heterocyclic compound characterized by a spirocyclic structure containing both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Oxa-5-azaspiro[2.4]heptane can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis of this compound-5-carboxylic acid tert-butyl ester involves the reaction of tert-butyl 4-oxo-2-azaspiro[2.4]heptane-5-carboxylate with an appropriate reagent .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different functional groups attached, enhancing their chemical and biological properties .

Mechanism of Action

The mechanism of action of 1-Oxa-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo reductive cleavage in the presence of zinc and acetic acid, leading to the formation of 1,3-amino alcohols. These intermediates can further cyclize to form bi- or tricyclic lactams or lactones, retaining the three-membered ring structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxa-5-azaspiro[2.4]heptane is unique due to its smaller ring size and the presence of both oxygen and nitrogen atoms within the ring. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-oxa-6-azaspiro[2.4]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-2-6-3-5(1)4-7-5/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHUJUWNZYPQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CO2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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